molecular formula C18H22N4O2S B3003085 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034594-57-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B3003085
CAS No.: 2034594-57-3
M. Wt: 358.46
InChI Key: YAUJFBVFYSREPX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of pyrazole, thiophene, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

    Synthesis of the Isoxazole Ring: This can be achieved by reacting a β-keto ester with hydroxylamine hydrochloride to form 3,5-dimethylisoxazole.

    Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by using thiophene-3-carboxaldehyde.

    Coupling Reactions: The final step involves coupling the pyrazole, thiophene, and isoxazole derivatives through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the nitro groups if present, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide could be explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole and isoxazole rings could facilitate binding to specific molecular targets, while the thiophene ring might enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the thiophene ring, which might reduce its stability or alter its biological activity.

    N-(2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the pyrazole ring, potentially affecting its binding affinity and specificity.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Lacks the isoxazole ring, which might influence its reactivity and overall chemical properties.

Uniqueness

The presence of all three rings (pyrazole, thiophene, and isoxazole) in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide makes it unique. This combination can provide a balance of stability, reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-7-12(2)22(20-11)17(15-5-6-25-10-15)9-19-18(23)8-16-13(3)21-24-14(16)4/h5-7,10,17H,8-9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUJFBVFYSREPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2=C(ON=C2C)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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